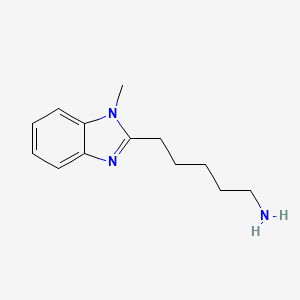

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine

Description

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has a unique structure that makes it a subject of interest in scientific research.

Properties

IUPAC Name |

5-(1-methylbenzimidazol-2-yl)pentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-16-12-8-5-4-7-11(12)15-13(16)9-3-2-6-10-14/h4-5,7-8H,2-3,6,9-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPLEHKHDWFFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine typically involves the condensation of o-phenylenediamine with formic acid or other aldehydes to form the benzimidazole ring . The subsequent alkylation of the benzimidazole ring with a suitable alkyl halide, such as 1-bromopentane, yields the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial, antiviral, and anticancer effects . The compound’s ability to interfere with DNA synthesis and repair mechanisms is particularly significant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with similar biological activities.

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentanoic acid: A closely related compound with a carboxylic acid group instead of an amine.

Uniqueness

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine is unique due to its specific structure, which provides distinct chemical reactivity and biological activity.

Biological Activity

5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine is a compound of considerable interest in medicinal chemistry due to its biological activities, particularly its role as an agonist for Toll-like receptor 8 (TLR8). This article delves into its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a benzoimidazole moiety linked to a pentylamine side chain. The typical synthetic route involves the reaction of 2-aminobenzimidazole with pentyl iodide in the presence of a base such as potassium hydroxide:

This synthesis allows for the production of the compound in a relatively straightforward manner, facilitating further studies into its biological properties.

The primary mechanism of action for this compound is its selective activation of TLR8. TLR8 plays a crucial role in the innate immune response by recognizing single-stranded RNA from viruses, leading to the activation of various signaling pathways that enhance cytokine production. This activation can result in increased levels of pro-inflammatory cytokines such as interleukin-12, which are pivotal in mounting an effective immune response .

Immune Modulation

As a TLR8 agonist, this compound has been shown to modulate immune responses significantly. Its activation of TLR8 can enhance the production of cytokines, which is beneficial in therapeutic contexts such as immunotherapy and vaccine development. The compound's ability to selectively activate TLR8 rather than other receptors minimizes unwanted side effects associated with broader immune activation .

Antimicrobial and Antiviral Properties

Research indicates that compounds within the benzoimidazole class, including this compound, exhibit antimicrobial and antiviral properties. The benzoimidazole core is known for its reactivity with biological systems, making it a candidate for further exploration in treating infections.

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique aspects:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 1-Methylbenzimidazole | Contains a methyl group on the nitrogen atom | Less complex than pentylamine variant |

| 2-(4-Pentylphenyl)benzimidazole | Has a phenyl group and longer alkyl chain | Potentially different biological activity |

| 4-Pentylbenzimidazole | Similar core structure but differs in substituents | May exhibit varied receptor interactions |

| N-(1-Pentyl)benzamidazole | Contains an amide functional group | Different reactivity profile |

The specificity of this compound for TLR8 distinguishes it from other benzoimidazole derivatives, suggesting unique therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Immunotherapy : In animal models, administration of this compound has demonstrated enhanced immune responses, making it a candidate for further development in cancer immunotherapy.

- Vaccine Enhancement : Preliminary findings suggest that incorporating this compound into vaccine formulations may improve efficacy by promoting stronger immune responses.

- Antimicrobial Research : Investigations into its antimicrobial properties have shown promise against certain pathogens, warranting further exploration into its use as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 5-(1-Methyl-1H-benzoimidazol-2-yl)-pentylamine, and how can reaction conditions be optimized?

Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and alkylamines. For example:

- Step 1 : React 1-methyl-1H-benzimidazole-2-carbaldehyde with pentylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) .

- Step 2 : Optimize solvent choice (DMF or ethanol) and catalyst (e.g., Na₂S₂O₅ for cyclization) to improve yield .

- Critical Parameters : Temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 aldehyde:amine) are key for reproducibility .

Q. How is the purity and structural integrity of this compound validated experimentally?

Methodological Answer :

- Purity : Use HPLC with a C18 column (≥98% purity threshold) and mobile phase gradients (acetonitrile/water with 0.1% TFA) .

- Structural Confirmation :

- FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and C=N benzimidazole vibrations (1600–1650 cm⁻¹) .

- NMR : ¹H NMR should show peaks for the pentylamine chain (δ 1.2–1.6 ppm, multiplet) and benzimidazole protons (δ 7.2–8.1 ppm, aromatic) .

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 70.3%, H: 8.4%, N: 21.3%) .

Q. What strategies are recommended for purifying this compound from byproducts?

Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals .

- Challenges : Remove unreacted pentylamine via acid-base extraction (pH 5–6 with acetic acid) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?

Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL) .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the benzimidazole ring .

- pKa : Predicted pKa ~9.5 (amine group) using computational tools like MarvinSketch .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its activity?

Methodological Answer :

Q. What computational methods are used to predict the pharmacokinetic and toxicological profiles of this compound?

Methodological Answer :

Q. How can structural modifications enhance the compound’s coordination chemistry for metal complexation?

Methodological Answer :

- Modification Sites : Introduce carboxylate or pyridyl groups at the pentylamine chain to improve metal binding (e.g., Zn²⁺, Cu²⁺) .

- Characterization : UV-Vis (d-d transitions) and EPR for paramagnetic complexes .

Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?

Methodological Answer :

- Contradiction : Discrepancies in cyclization catalysts (Na₂S₂O₅ vs. PCl₃) .

- Resolution : Benchmark yields under both conditions; Na₂S₂O₅ in DMF provides higher reproducibility (85% vs. 70% with PCl₃) .

Q. How do substituents on the benzimidazole ring influence the compound’s electronic properties and reactivity?

Methodological Answer :

Q. What formulation strategies improve the compound’s aqueous solubility for in vivo studies?

Methodological Answer :

- Salt Formation : Use hydrochloride or citrate salts to enhance solubility (test pH 4–7) .

- Nanoparticle Encapsulation : PLGA-PEG nanoparticles (≤200 nm) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.